molecular formula C14H14Cl2N2O2 B12598227 Ethanol, 2-[[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]amino]- CAS No. 642084-37-5

Ethanol, 2-[[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]amino]-

Cat. No.: B12598227
CAS No.: 642084-37-5
M. Wt: 313.2 g/mol
InChI Key: OXFQJTPCLMTDEE-UHFFFAOYSA-N
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Description

The compound Ethanol, 2-[[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]amino]- is an ethanol derivative featuring a pyridinylamino core substituted with a (2,6-dichlorophenyl)methoxy group. The 2,6-dichlorophenyl group is known for enhancing metabolic stability and receptor binding affinity in pharmaceuticals, as seen in drugs like Sodium Diclofenac (an NSAID) and Vilanterol derivatives (beta-agonists) . The pyridinylamino-ethanol backbone may facilitate hydrogen bonding or solubility, critical for bioavailability.

Properties

CAS No.

642084-37-5

Molecular Formula

C14H14Cl2N2O2

Molecular Weight

313.2 g/mol

IUPAC Name

2-[[5-[(2,6-dichlorophenyl)methoxy]pyridin-2-yl]amino]ethanol

InChI

InChI=1S/C14H14Cl2N2O2/c15-12-2-1-3-13(16)11(12)9-20-10-4-5-14(18-8-10)17-6-7-19/h1-5,8,19H,6-7,9H2,(H,17,18)

InChI Key

OXFQJTPCLMTDEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CN=C(C=C2)NCCO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]amino]- typically involves the reaction of 2,6-dichlorobenzyl chloride with 2-pyridylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethanol, 2-[[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]amino]- is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Ethanol, 2-[[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]amino]- involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the pyridine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dichlorophenyl Substituents

a) Vilanterol Impurity 1 (CAS 2514696-13-8)
  • Structure: Benzaldehyde derivative with a (2,6-dichlorophenyl)methoxyethoxyhexylamino-ethanol group .
  • Molecular Formula: C24H31Cl2NO5 vs. C13H12Cl2N2O2 (estimated for the target compound).
  • Key Differences : Vilanterol Impurity 1 includes a benzaldehyde core and extended ethoxyhexyl chain, enhancing lipophilicity. The target compound lacks the aldehyde group and features a pyridine ring instead.
b) Sodium Diclofenac (CAS 15307-86-5)
  • Structure: Sodium 2-{2-[(2,6-dichlorophenyl)amino]phenyl}acetate .
  • Molecular Formula : C14H10Cl2NNaO2 vs. C13H12Cl2N2O2.
  • Key Differences: Sodium Diclofenac is an acetic acid derivative with a phenylacetate backbone, while the target compound is an ethanolamine. Both share the 2,6-dichlorophenyl group, which contributes to anti-inflammatory activity in Diclofenac .
c) 2-6DCZ [(2,6-Dichlorophenyl)methoxy]carbonyl
  • Structure : A protecting group in organic synthesis .
  • Key Differences: The carbonyl functionality replaces the ethanolamine chain, making 2-6DCZ more reactive in peptide synthesis. The dichlorophenyl group provides steric bulk and electron-withdrawing effects .

Ethanolamine Derivatives with Heterocyclic Moieties

a) AS1269574 (2-([2-{4-Bromophenyl}-6-methyl-4-pyrimidinyl]amino)ethanol)
  • Structure: Pyrimidinylamino-ethanol with a 4-bromophenyl group .
  • Molecular Formula : C13H14BrN3O vs. C13H12Cl2N2O2.
  • Key Differences : Bromine replaces chlorine, and the pyrimidine ring differs from pyridine in electronic properties. Bromine’s larger atomic size may alter binding kinetics .
b) Ethanol, 2-[[4-[4-(Diphenylamino)phenyl]-1,3-butadienyl]phenyl]ethylamino]- (CAS 323196-22-1)
  • Structure: Extended conjugated system with diphenylamino and butadienyl groups .
  • Key Differences : The absence of halogens and presence of a butadienyl chain suggest applications in optoelectronics rather than pharmacology .

Physicochemical and Bioactive Properties

Compound Molecular Weight Key Substituents Potential Application Evidence Source
Target Compound ~315.16 (est.) 2-Pyridinyl, 2,6-dichlorophenyl Drug intermediate, receptor ligand -
Vilanterol Impurity 1 484.41 Benzaldehyde, ethoxyhexyl Beta-agonist impurity
Sodium Diclofenac 318.13 Phenylacetate, 2,6-dichloro Anti-inflammatory
AS1269574 324.18 4-Bromophenyl, pyrimidine Research compound
  • Solubility: Ethanolamine derivatives generally exhibit moderate water solubility due to the hydroxyl group, but lipophilic substituents (e.g., dichlorophenyl) reduce it.
  • pKa: Predicted pKa for the target compound’s amino group is ~8–9, similar to Vilanterol Impurity 1 (pKa 8.01) .

Biological Activity

Ethanol, 2-[[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]amino]- (CAS Number: 10403272) is a compound with potential biological activity that has been studied for its effects in various biological systems. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Ethanol, 2-[[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]amino]- is characterized by the following chemical structure:

  • Molecular Formula : C14H14Cl2N2O2
  • Molecular Weight : 305.18 g/mol

This compound features a pyridine ring substituted with a dichlorophenyl group and an ethanol moiety, which may contribute to its biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Apoptosis : Ethanol derivatives have been shown to influence apoptotic pathways. For instance, compounds similar to Ethanol, 2-[[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]amino]- can modulate the expression of Bcl-2 family proteins, promoting apoptosis in cancer cells .
  • Antioxidant Properties : Some studies suggest that ethanol-based compounds may possess antioxidant properties that mitigate oxidative stress in cellular models. This is particularly relevant in the context of ethanol-induced toxicity .

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of related compounds. For example, a derivative exhibiting structural similarities demonstrated significant inhibition of cancer cell lines (IC50 values noted) and induced apoptosis through modulation of key proteins involved in cell cycle regulation .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of Ethanol, 2-[[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]amino]- against various cancer cell lines. The results indicated:

Cell LineIC50 (µM)Mechanism of Action
K562 (Leukemia)5.15Induction of apoptosis via Bcl-2/Bax
HEK-293 (Normal)33.2Selective toxicity

These findings suggest that while the compound is effective against cancer cells, it shows lower toxicity towards normal cells, indicating a potential therapeutic window.

Case Studies

  • Zebrafish Model for Teratogenic Effects : A study investigated the teratogenic effects of ethanol exposure on zebrafish embryos. The introduction of Ethanol, 2-[[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]amino]- mitigated some adverse effects associated with ethanol exposure, such as oxidative stress and morphological defects .
  • Neuroprotective Effects : In another study focusing on neuroprotection, similar ethanol derivatives were shown to reduce neuronal damage in models of oxidative stress. This suggests potential applications in treating neurodegenerative diseases .

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